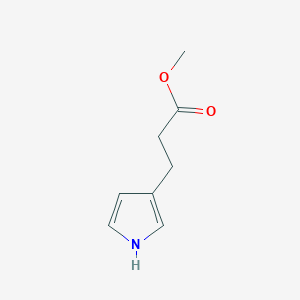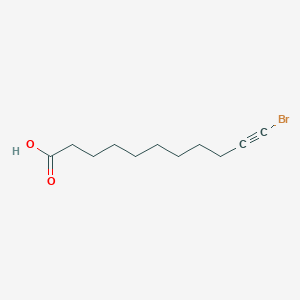
2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid, commonly known as IAAPA, is a purine derivative that has gained significant attention in the field of scientific research due to its unique properties. IAAPA is a small molecule that can be synthesized by various methods and has shown potential in various applications, including biochemical and physiological studies.
Mécanisme D'action
IAAPA is a purine derivative that acts as a competitive inhibitor of xanthine oxidase and adenosine deaminase. It has been shown to inhibit the production of uric acid and increase the levels of adenosine, which has anti-inflammatory and antioxidant effects.
Effets Biochimiques Et Physiologiques
IAAPA has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of uric acid in the blood, which has potential therapeutic effects in the treatment of gout and other conditions related to hyperuricemia. IAAPA has also been shown to reduce inflammation and oxidative stress, which has potential therapeutic effects in the treatment of various inflammatory and oxidative stress-related conditions.
Avantages Et Limitations Des Expériences En Laboratoire
IAAPA has several advantages for lab experiments, including its small size, ease of synthesis, and low cost. However, IAAPA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for IAAPA research. One potential direction is the development of IAAPA analogs with improved solubility and potency. Another potential direction is the investigation of IAAPA's effects on other physiological processes, including the immune system and the central nervous system. IAAPA's potential therapeutic effects in the treatment of various conditions, including gout, inflammation, and oxidative stress-related conditions, also warrant further investigation.
Méthodes De Synthèse
IAAPA can be synthesized by various methods, including the reaction of 2-amino-6-chloropurine with isobutyryl chloride, followed by the reaction with ethyl glycinate. Another method involves the reaction of 2-amino-6-chloropurine with isobutyryl chloride, followed by the reaction with glycine ethyl ester. The yield of IAAPA obtained by these methods is around 50-60%.
Applications De Recherche Scientifique
IAAPA has shown potential in various scientific research applications, including biochemistry, pharmacology, and physiology. It has been used as a tool to study the mechanism of action of various enzymes, including adenosine deaminase and xanthine oxidase. IAAPA has also been used to study the effects of purine derivatives on various physiological processes, including inflammation and oxidative stress.
Propriétés
IUPAC Name |
2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-5(2)9(19)14-11-13-8-7(10(20)15-11)12-4-16(8)3-6(17)18/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULSZAIMYPQTIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446961 |
Source


|
| Record name | N2-isoButyryl-9-carboxymethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-yl)acetic acid | |
CAS RN |
172405-20-8 |
Source


|
| Record name | N2-isoButyryl-9-carboxymethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)



![5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B172569.png)






